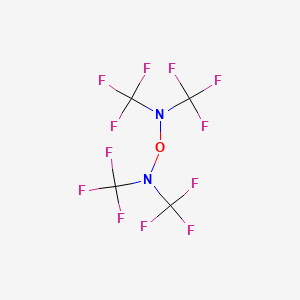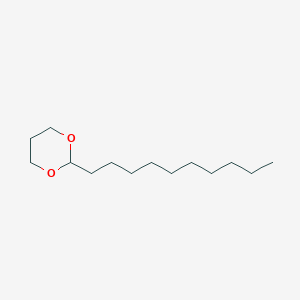
2-Decyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The decyl group attached to the second carbon atom of the dioxane ring gives this compound its unique properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including 2-Decyl-1,3-dioxane, can be synthesized from carbonyl compounds and 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanediol. The presence of a catalyst like toluenesulfonic acid in refluxing toluene facilitates the continuous removal of water from the reaction mixture, enhancing the yield .
Industrial Production Methods: Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Decyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dioxane ring and the decyl group.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can react with 1,3-dioxanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
2-Decyl-1,3-dioxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Decyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The dioxane ring’s stability and reactivity allow it to participate in various chemical reactions, influencing the compound’s overall behavior. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A parent compound with similar structural features but without the decyl group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
Uniqueness: 2-Decyl-1,3-dioxane’s uniqueness lies in the presence of the decyl group, which imparts distinct physical and chemical properties. This makes it more hydrophobic and alters its reactivity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
6316-42-3 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-decyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-11-14-15-12-10-13-16-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
OPLZSWKPVPZXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
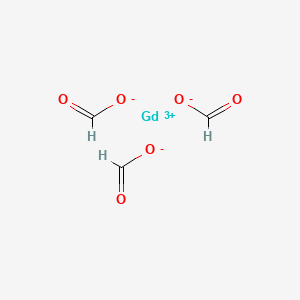


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
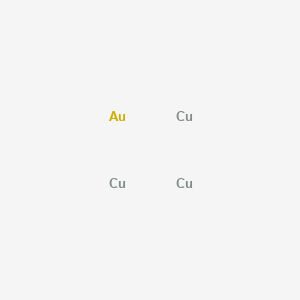
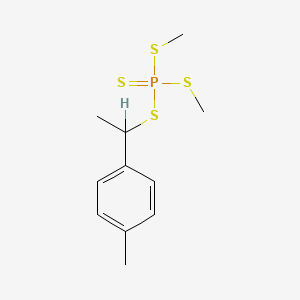
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
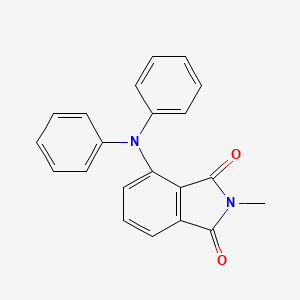
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

